molecular formula C8H4Cl2F2O2 B1410496 2,3-Dichloro-4-(difluoromethoxy)benzaldehyde CAS No. 1806275-06-8

2,3-Dichloro-4-(difluoromethoxy)benzaldehyde

Cat. No.: B1410496
CAS No.: 1806275-06-8
M. Wt: 241.02 g/mol
InChI Key: OYVZZKQCDTUDDL-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(difluoromethoxy)benzaldehyde is a halogenated benzaldehyde derivative characterized by chloro substituents at positions 2 and 3, and a difluoromethoxy group at position 4. Its molecular formula is C₈H₄Cl₂F₂O₂, with a molecular weight of 247.03 g/mol. The compound’s reactivity and applications are influenced by the electron-withdrawing effects of the chloro and difluoromethoxy groups, which enhance the electrophilicity of the aldehyde functionality.

Properties

IUPAC Name

2,3-dichloro-4-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-6-4(3-13)1-2-5(7(6)10)14-8(11)12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVZZKQCDTUDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of 4-(difluoromethoxy)benzaldehyde, followed by further chlorination to achieve the desired substitution pattern . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of 2,3-Dichloro-4-(difluoromethoxy)benzaldehyde may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(difluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: 2,3-Dichloro-4-(difluoromethoxy)benzoic acid.

    Reduction: 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloro-4-(difluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biochemical pathways.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2,3-Dichloro-4-(difluoromethoxy)benzaldehyde N/A 2-Cl, 3-Cl, 4-OCHF₂ C₈H₄Cl₂F₂O₂ 247.03 High electrophilicity; potential intermediate in agrochemicals/pharma
4-(Difluoromethoxy)-3-methoxybenzaldehyde 151103-08-1 3-OCH₃, 4-OCHF₂ C₉H₈F₂O₃ 188.13 Lower lipophilicity (Log P ~1.5); used in medicinal chemistry
4-Chloro-2-fluoro-3-methoxybenzaldehyde 1002344-97-9 4-Cl, 2-F, 3-OCH₃ C₈H₆ClFO₂ 188.58 Moderate BBB permeability; irritant (H315, H319)
3-(Difluoromethoxy)benzaldehyde Not provided 3-OCHF₂ C₈H₆F₂O₂ 172.13 Simplified structure; lower molecular weight; high solubility in DMSO
Key Observations:
  • Substituent Effects : The dichloro groups in the target compound increase steric hindrance and electron-withdrawing effects compared to methoxy or single-halogen analogs. This enhances reactivity in nucleophilic additions or cross-coupling reactions.
  • Lipophilicity : The dichloro and difluoromethoxy groups likely elevate Log P values (estimated ~2.8), making the compound more membrane-permeable than 4-(difluoromethoxy)-3-methoxybenzaldehyde (Log P ~1.5) .

Biological Activity

2,3-Dichloro-4-(difluoromethoxy)benzaldehyde is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzaldehyde moiety with two chlorine atoms and a difluoromethoxy group attached. The presence of these halogenated groups can significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Research has indicated that this compound may affect cancer cell proliferation through apoptosis induction.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialAgar diffusion assayInhibition of growth in E. coli and S. aureus
Anti-inflammatoryCOX enzyme inhibition assayIC50 values indicate significant inhibition of COX-1 and COX-2
AnticancerMTT assay on cancer cell linesInduced apoptosis in MDA-MB-231 breast cancer cells

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common pathogens. Results demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Mechanism : In a study focusing on inflammatory diseases, the compound was tested for its inhibitory effect on cyclooxygenase enzymes (COX). Results showed that it effectively reduced the production of prostaglandins, indicating its potential utility in treating inflammatory conditions .
  • Cancer Cell Studies : Research involving various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests its potential role as an anticancer agent, particularly in breast cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dichloro-4-(difluoromethoxy)benzaldehyde
Reactant of Route 2
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2,3-Dichloro-4-(difluoromethoxy)benzaldehyde

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